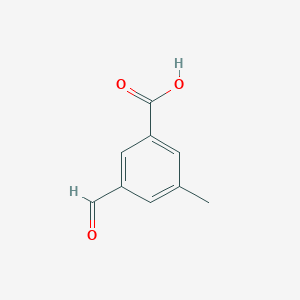

3-Formyl-5-methylbenzoic acid

Descripción general

Descripción

3-Formyl-5-methylbenzoic acid: is an aromatic carboxylic acid with the molecular formula C9H8O3 and a molecular weight of 164.16 g/mol . . This compound is characterized by the presence of a formyl group (-CHO) and a methyl group (-CH3) attached to a benzene ring, along with a carboxylic acid group (-COOH). It is a white to off-white solid that is slightly soluble in solvents like dimethyl sulfoxide and methanol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Formyl-5-methylbenzoic acid can be achieved through several methods. One common approach involves the oxidation of 3-hydroxymethyl-5-methylbenzoic acid methyl ester using pyridinium chlorochromate in dichloromethane . The reaction is carried out at room temperature, and the product is purified through silica gel column chromatography.

Industrial Production Methods:

In industrial settings, the production of this compound may involve the nitration of methyl 3-methylbenzoate followed by reduction and hydrolysis steps . This method is favored for its high selectivity and environmentally friendly process.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3-Formyl-5-methylbenzoic acid can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the formyl and methyl groups influence the reactivity of the benzene ring.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate in dichloromethane.

Reduction: Sodium borohydride in methanol.

Substitution: Various electrophiles in the presence of catalysts like aluminum chloride.

Major Products:

Oxidation: 3-Carboxy-5-methylbenzoic acid.

Reduction: 3-Hydroxymethyl-5-methylbenzoic acid.

Substitution: Substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemistry:

3-Formyl-5-methylbenzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of various aromatic compounds . It serves as a building block for the synthesis of complex molecules.

Biology and Medicine:

In biological research, this compound is studied for its potential biological activities and interactions with biomolecules. It may be used in the development of pharmaceuticals and other bioactive compounds .

Industry:

In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals .

Mecanismo De Acción

The mechanism of action of 3-Formyl-5-methylbenzoic acid involves its reactivity with various chemical reagents and biological molecules. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can form esters and amides. The compound’s interactions with enzymes and other proteins are of particular interest in biochemical studies .

Comparación Con Compuestos Similares

3-Formylbenzoic acid: Similar structure but lacks the methyl group.

5-Methylisophthalic acid: Similar structure but lacks the formyl group.

3-Hydroxymethyl-5-methylbenzoic acid: Similar structure but has a hydroxymethyl group instead of a formyl group.

Uniqueness:

Actividad Biológica

3-Formyl-5-methylbenzoic acid is an aromatic compound notable for its unique chemical structure, which includes both a formyl group and a methyl group attached to the benzene ring. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈O₃, with a molecular weight of approximately 164.16 g/mol. The presence of the formyl group (-CHO) enhances its reactivity, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can form esters and amides. These interactions are crucial in biochemical studies where the compound may act as an enzyme inhibitor or a substrate for metabolic pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values suggest that it may be more effective than some established antimicrobial agents .

| Microorganism | MIC (µg/mL) | Comparison with Standard |

|---|---|---|

| Escherichia coli | 50 | Comparable to standard antibiotics |

| Bacillus cereus | 25 | Lower than AN2690 (Tavaborole) |

| Candida albicans | 100 | Moderate activity |

Cytotoxicity

Studies have also explored the cytotoxic effects of this compound on various cancer cell lines. Preliminary results indicate that the compound may induce apoptosis in certain cancer cells, although further research is needed to elucidate the underlying mechanisms and therapeutic potential .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated several derivatives of benzoic acid, including this compound. The findings revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for antibiotic development .

- Cytotoxic Effects on Cancer Cells : In another investigation focusing on the cytotoxicity of aromatic compounds, researchers found that this compound showed promising results against human breast cancer cell lines. The study highlighted the need for further exploration into its mechanism of inducing cell death and its potential as a chemotherapeutic agent.

Propiedades

IUPAC Name |

3-formyl-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFULMLBWHKPCAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.